An In-depth Technical Guide to 4,4'-Bis(hydroxymethyl)biphenyl: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4,4'-Bis(hydroxymethyl)biphenyl: Synthesis, Properties, and Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This comprehensive technical guide provides an in-depth exploration of 4,4'-Bis(hydroxymethyl)biphenyl, a versatile bifunctional molecule. The document details its chemical and physical properties, provides established synthesis and purification protocols, and discusses its significant applications in polymer and materials science. Safety considerations and analytical characterization techniques are also thoroughly addressed to provide a complete resource for researchers, scientists, and professionals in drug development and materials chemistry.
Introduction
4,4'-Bis(hydroxymethyl)biphenyl, also known as [1,1'-biphenyl]-4,4'-dimethanol, is a key organic compound characterized by a biphenyl backbone with a hydroxymethyl group substituted at the 4 and 4' positions. This symmetrical structure imparts rigidity and thermal stability, making it a valuable building block in the synthesis of advanced polymers and liquid crystals. Its ability to act as a diol allows for its incorporation into polyesters, polyurethanes, and epoxy resins, where it enhances mechanical strength, thermal resistance, and dimensional stability. This guide will serve as a detailed technical resource, covering the fundamental properties, synthesis, and applications of this important chemical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,4'-Bis(hydroxymethyl)biphenyl is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1667-12-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][3] |
| Molecular Weight | 214.26 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 191-192 °C | [3] |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Sparingly soluble in water. Soluble in hot acetone and THF. | [1][2] |
| pKa | 14.01 ± 0.10 (Predicted) | [1] |
Synthesis and Purification
The synthesis of 4,4'-Bis(hydroxymethyl)biphenyl can be achieved through several routes. The most common and efficient laboratory-scale method involves the reduction of a 4,4'-disubstituted biphenyl precursor.
Synthesis via Reduction of 4,4'-Bis(methoxycarbonyl)biphenyl
A widely used method for synthesizing 4,4'-Bis(hydroxymethyl)biphenyl is the reduction of 4,4'-bis(methoxycarbonyl)biphenyl using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2][5]
Experimental Protocol:
-
Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel, dissolve 789 mg (20.8 mmol) of LiAlH₄ in 150 ml of anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[2][5]
-
Preparation of Ester Solution: In a separate flask, dissolve 7.5 g (27.7 mmol) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF, and heat the solution to 50 °C.[2][5]
-
Addition: Add the warm ester solution dropwise to the LiAlH₄ suspension over a period of 1 hour while maintaining the reaction temperature at 50 °C with stirring.[2][5]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 30 minutes.[2][5]
-
Quenching: Cool the reaction mixture to room temperature and cautiously add 15 ml of a THF/H₂O (80:20) mixture to quench the excess LiAlH₄.[2][5]
-
Workup and Isolation: Filter the resulting precipitate through a G2 filter and wash it with three 100 ml portions of ethanol.[2] Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purification: Redissolve the crude product in 100 ml of hot acetone (50 °C), filter to remove any insoluble impurities, and dry the filtrate over anhydrous Na₂SO₄.[2] Evaporate the solvent to yield the purified 4,4'-bis(hydroxymethyl)biphenyl. A molar yield of 96.6% has been reported for this method.[5]
Synthesis via Hydrolysis of 4,4'-Bis(acetoxymethyl)biphenyl
An alternative synthetic route involves the hydrolysis of 4,4'-bis(acetoxymethyl)biphenyl under basic conditions.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.1 moles of 4,4'-bis(acetoxymethyl)biphenyl, 0.4 moles of sodium hydroxide in a 23% aqueous solution, and 50 ml of ethanol.[6]
-
Reflux: Heat the mixture to reflux and maintain it for 3 hours with continuous stirring.[6]
-
Isolation: After cooling, filter the reaction mixture to collect the precipitate.
-
Washing and Drying: Wash the collected solid with water and dry it to obtain the final product. A yield of 80% has been reported for this method.[6]
Analytical Characterization
The identity and purity of synthesized 4,4'-Bis(hydroxymethyl)biphenyl should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons and the methylene protons of the hydroxymethyl groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups is a key characteristic.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically used.[7]
Applications
The unique structural features of 4,4'-Bis(hydroxymethyl)biphenyl make it a valuable component in various advanced materials.
Polymer Synthesis
The primary application of 4,4'-Bis(hydroxymethyl)biphenyl is as a monomer or crosslinking agent in the production of high-performance polymers.[1]
-
Epoxy Resins: It serves as a crosslinking agent, reacting with epoxy groups to form a three-dimensional network. This enhances the mechanical and thermal properties of the resulting resin, making it suitable for coatings, adhesives, and electrical laminates.[1]
-
Polyesters and Polyurethanes: As a diol, it can be incorporated into the backbone of polyesters and polyurethanes. The rigid biphenyl unit contributes to increased thermal stability, improved mechanical strength, and enhanced chemical resistance of the final polymer.
Liquid Crystals
4,4'-Bis(hydroxymethyl)biphenyl is also utilized as a building block in the synthesis of liquid crystal materials.[1] The rigid and linear nature of the biphenyl core promotes the formation of ordered molecular arrangements, which are essential for the light-modulating properties of liquid crystal displays.
Safety and Handling
4,4'-Bis(hydroxymethyl)biphenyl requires careful handling due to its potential health hazards.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Handling and Storage: Handle in a well-ventilated area, and use personal protective equipment as indicated above.[10] Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Some research has indicated that 4,4'-Bis(hydroxymethyl)biphenyl may exhibit estrogenic activity, which warrants further investigation into its environmental and health impacts.[1]
Conclusion
4,4'-Bis(hydroxymethyl)biphenyl is a versatile and valuable chemical intermediate with significant applications in the fields of polymer chemistry and materials science. Its synthesis is well-established, and its properties are well-characterized. As the demand for high-performance materials continues to grow, the importance of building blocks like 4,4'-Bis(hydroxymethyl)biphenyl is expected to increase. This guide provides a solid foundation for researchers and professionals working with this compound, enabling them to leverage its unique properties in the development of innovative new materials.
References
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MilliporeSigma. (n.d.). 4,4'-Bis(hydroxymethyl)biphenyl. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of METHOD D. 4,4'-BIS(HYDROXYMETHYL)BIPHENYL. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4,4'-bis (hydroxymethyl) biphenyl. Retrieved from [Link]
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CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
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PubChem. (n.d.). 4,4'-Bis(hydroxymethyl)biphenyl. Retrieved from [Link]
- HE Hai-ou, YANG Xue-yan, & WU Fan-hong. (2011). Synthesis of 4,4'-Bis(alkoxy/phenoxy-methyl biphenyl). Journal of East China University of Science and Technology.
- Reddy, A. L. V. K., & Kathale, N. E. (2017). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Orient J Chem, 33(2), 971-979.
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Doron Scientific. (2023, March 2). 4,4'-Bis(hydroxymethyl)biphenyl. Retrieved from [Link]
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